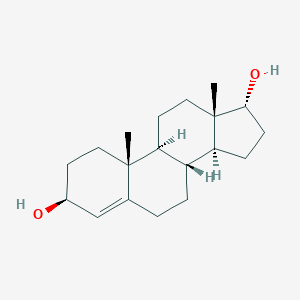

Androst-4-ene-3beta,17alpha-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

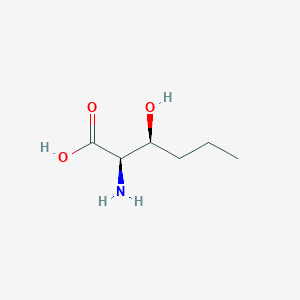

Androst-4-ene-3beta,17alpha-diol, also known as 4-Androstenediol (4-AD), is a naturally occurring steroid hormone that is produced in the adrenal gland and gonads. It is a precursor to testosterone and other androgens, and is used as a dietary supplement by athletes and bodybuilders to increase muscle mass and strength. In recent years, 4-AD has also been studied for its potential therapeutic applications in a variety of medical conditions.

Wirkmechanismus

4-AD is converted to testosterone and other androgens in the body through a series of enzymatic reactions. These androgens bind to androgen receptors in target tissues, such as muscle and bone, and stimulate protein synthesis and bone growth. 4-AD has also been shown to have anti-estrogenic effects, which may be beneficial in the treatment of estrogen-dependent breast cancer.

Biochemische Und Physiologische Effekte

In animal studies, 4-AD has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been shown to have neuroprotective effects and improve cognitive function in aged rats. In humans, 4-AD has been reported to increase testosterone levels and improve muscle strength and endurance.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-AD in lab experiments is that it is a natural steroid hormone that is produced in the body, making it more physiologically relevant than synthetic androgens. However, 4-AD is also rapidly metabolized in the liver and has a short half-life, which can make it difficult to achieve stable blood levels. Additionally, the use of 4-AD as a dietary supplement by athletes and bodybuilders may confound the results of experiments.

Zukünftige Richtungen

There are several areas of research that could be pursued in the future to further investigate the potential therapeutic applications of 4-AD. These include:

1. Investigating the effects of 4-AD in combination with other drugs or supplements, such as growth hormone or creatine.

2. Studying the long-term effects of 4-AD on muscle and bone health in humans.

3. Investigating the potential neuroprotective effects of 4-AD in animal models of neurodegenerative diseases.

4. Examining the anti-estrogenic effects of 4-AD in breast cancer cell lines.

5. Investigating the effects of 4-AD on immune function and inflammation.

In conclusion, Androst-4-ene-3beta,17alpha-dioldiol is a naturally occurring steroid hormone that has potential therapeutic applications in a variety of medical conditions. While there is still much to learn about its mechanisms of action and long-term effects, it is a promising area of research that could lead to the development of new treatments for a variety of diseases.

Synthesemethoden

4-AD can be synthesized from dehydroepiandrosterone (DHEA) or androstenedione through a series of chemical reactions. The most common method involves the reduction of the double bond between carbon atoms 4 and 5 in the androstenedione molecule, followed by reduction of the keto group at carbon 17 to a hydroxyl group. The resulting product is 4-AD.

Wissenschaftliche Forschungsanwendungen

4-AD has been studied for its potential therapeutic applications in a variety of medical conditions, including breast cancer, osteoporosis, and hypogonadism. It has also been investigated as a potential treatment for muscle wasting in patients with HIV/AIDS and other chronic illnesses.

Eigenschaften

CAS-Nummer |

15216-04-3 |

|---|---|

Produktname |

Androst-4-ene-3beta,17alpha-diol |

Molekularformel |

C19H30O2 |

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 |

InChI-Schlüssel |

BTTWKVFKBPAFDK-SLMGBJJTSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@H](CC[C@]34C)O |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Synonyme |

Δ4-Androstene-3β,17α-diol; (3β,17α)-Androst-4-ene-3,17-diol; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)